molecular formula C22H22N4O3 B2355677 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide CAS No. 1788674-08-7

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide

Cat. No. B2355677
CAS RN: 1788674-08-7
M. Wt: 390.443
InChI Key: PLRHAXYQYVSBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-proliferative Activities

Compounds with a chromene and quinoline moiety attached to pyrimide and piperazine structures have been synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Among these compounds, several showed better anti-proliferative activities than curcumin, a well-known compound with anti-cancer properties. Molecular docking against Bcl-2 protein demonstrated good binding affinity, suggesting potential applications in cancer therapy (Parveen et al., 2017).

Antibacterial Evaluation

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and their antibacterial activities against Gram-negative and Gram-positive bacteria were determined. Compounds exhibited antibacterial effects, highlighting their potential as antibacterial agents (Pouramiri et al., 2017).

Synthesis and Biological Evaluation of Coumarin Derivatives

Coumarin derivatives containing the thiazolidin-4-one ring were synthesized and evaluated for their antibacterial activity. The process involved the use of piperidine as a catalyst, indicating the utility of such structures in developing new antimicrobial agents (Ramaganesh et al., 2010).

Novel Synthesis Methods and Pharmacological Evaluation

Studies have also focused on novel synthesis methods for compounds with similar structures and their pharmacological evaluation. For example, derivatives of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been explored for their antibacterial and fungicidal activity, illustrating the broad scope of applications in pharmaceutical chemistry (Osyanin et al., 2014).

Enantioselective Synthesis for CGRP Receptor Inhibition

The stereoselective synthesis of CGRP receptor antagonists has been developed, showcasing the relevance of such complex structures in targeting specific biological pathways for therapeutic purposes (Cann et al., 2012).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-oxochromen-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(25-18-10-15-4-1-2-6-19(15)29-22(18)28)16-5-3-9-26(12-16)20-11-17(14-7-8-14)23-13-24-20/h1-2,4,6,10-11,13-14,16H,3,5,7-9,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRHAXYQYVSBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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